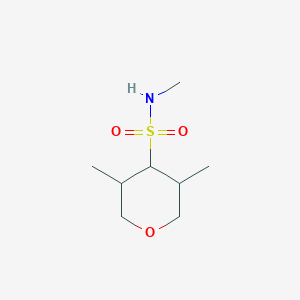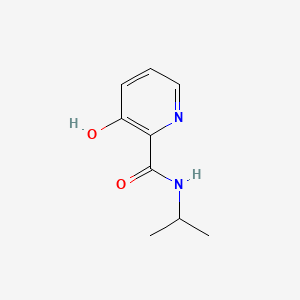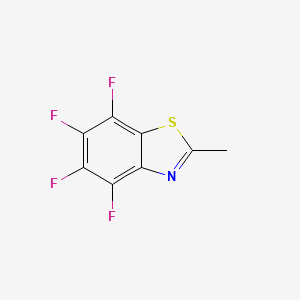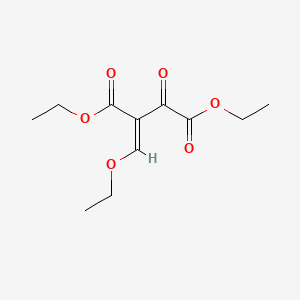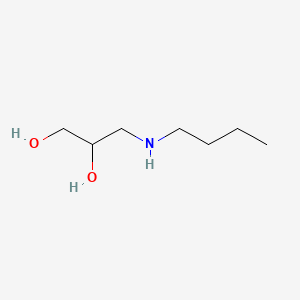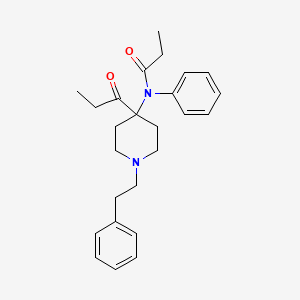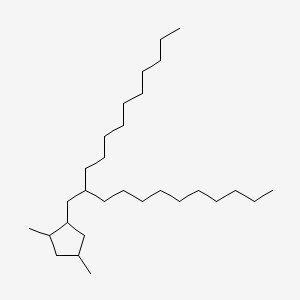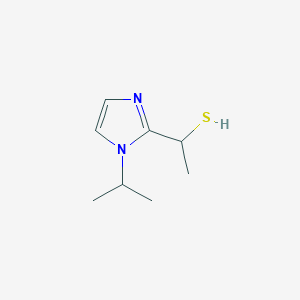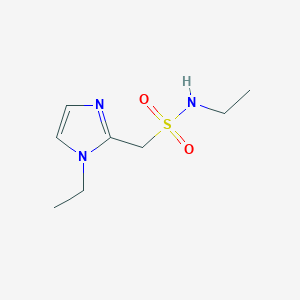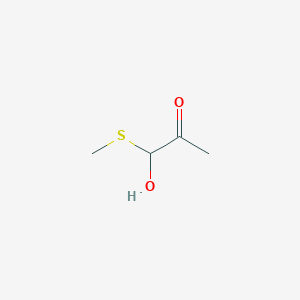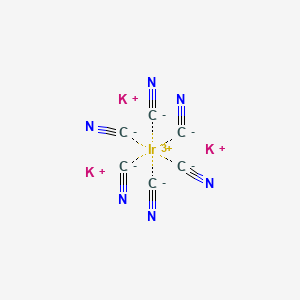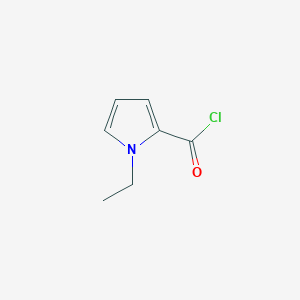![molecular formula C10H10ClNO2 B13948231 2-[3-(Chloroacetyl)phenyl]acetamide CAS No. 342422-38-2](/img/structure/B13948231.png)
2-[3-(Chloroacetyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Chloroacetyl)phenyl]acetamide is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a chloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloroacetyl)phenyl]acetamide typically involves the reaction of 3-chloroacetylphenylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
3-Chloroacetylphenylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as toluene or dichloromethane can also aid in the purification process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Chloroacetyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted acetamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-[3-(Chloroacetyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: It is used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-[3-(Chloroacetyl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: A simpler derivative without the chloroacetyl group.
N-(4-Bromophenyl)acetamide: A similar compound with a bromine substituent instead of chlorine.
2-Chloroacetamide: A related compound with a simpler structure.
Uniqueness
2-[3-(Chloroacetyl)phenyl]acetamide is unique due to the presence of both the chloroacetyl and acetamide groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .
Propiedades
Número CAS |
342422-38-2 |
|---|---|
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
2-[3-(2-chloroacetyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10ClNO2/c11-6-9(13)8-3-1-2-7(4-8)5-10(12)14/h1-4H,5-6H2,(H2,12,14) |
Clave InChI |
WLSWITXOQVQNER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)CCl)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


